molecular formula C28H38O6 B1683310 Withaferin A CAS No. 5119-48-2

Withaferin A

Cat. No. B1683310
CAS RN: 5119-48-2
M. Wt: 470.6 g/mol
InChI Key: CQUCHTRQSNYVGJ-YBVJNLSVSA-N
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Description

Withaferin A (WA) is a pivotal withanolide that has gained significant attention in research due to its multidimensional biological properties . It is an abundant constituent in Withania somnifera Dunal (Ashwagandha, WS), a prehistoric remedy in Ayurveda . WA has been found to have a broad spectrum of pharmacological profiles, including anticancer, anti-inflammatory, antiherpetic, antifibrotic, antiplatelet, profibrinolytic, immunosuppressive, antipigmentation, and antileishmanial potentials .


Synthesis Analysis

The synthesis of Withaferin A has been inspired by its natural occurrence in withanolides . The decoration of the scaffolds in the synthesis process was supported by in silico studies . A stereoselective approach based on Brown chemistry allowed the obtainment and functional evaluation of the enantiopure compounds .


Molecular Structure Analysis

Withaferin A is a steroidal lactone, with the ergostane skeleton having diverse biological and pharmacological activities . It is highly reactive because of the ketone-containing unsaturated A ring, the epoxide in the B ring, and the unsaturated lactone ring .


Chemical Reactions Analysis

The analysis of the WA chemical structure displayed 3 positions that may interact with target proteins. Alkylation reactions and nucleophilic site binding reactions occur through the A-ring at position C3 and the epoxide network in C24 .

Scientific Research Applications

1. Antioxidant and Cytoprotective Properties

Withaferin A (WA), derived from Withania somnifera, shows potential in promoting health through its bioactive properties. A study on human umbilical vein endothelial cells (HUVECs) revealed that WA increases the expression of the antioxidant gene heme oxygenase (HO-1) via the Keap1/Nrf2 pathway. This pathway plays a crucial role in cellular defense against oxidative stress and chemical insults by regulating the expression of antioxidant genes and phase II detoxifying enzymes (Heyninck et al., 2016).

2. Anticancer Properties

WA has been extensively researched for its anticancer properties. It exhibits a broad spectrum of pharmacological profiles, including anticancer, anti-inflammatory, and immunosuppressive effects. Studies across various cancer types have demonstrated the efficacy of WA in inhibiting tumor growth and progression. Notably, WA has shown promise in integrative cancer chemoprevention and treatment, highlighting its potential as a modern drug derived from traditional medicine (Sultana et al., 2021).

3. Neuroprotective Effects

Research on high-risk neuroblastoma, a malignancy with limited treatment options, has identified WA as a natural agent inducing ferroptosis in cancer cells. WA acts through a novel mechanism, activating the nuclear factor-like 2 pathway and inactivating glutathione peroxidase 4, leading to cell death. This dual mechanism enhances WA's efficacy in combating neuroblastoma, providing a potential therapeutic strategy (Hassannia et al., 2018).

4. Hepatoprotective Effects

WA has shown promising results in liver cancer treatment. It regulates liver X receptor-α in hepatocellular carcinoma (HCC) cells, inhibiting proliferation, migration, invasion, and angiogenesis. The activation of liver X receptor-α by WA leads to the suppression of NF-κB transcriptional activity and the proliferation of HCC cells, highlighting its potential as an anticancer compound (Shiragannavar et al., 2021).

5. Renal Protective Effects

WA exhibits protective effects against chronic kidney disease (CKD) by moderating endoplasmic reticulum stress-related apoptosis, inflammation, and fibrosis. In a CKD mouse model, WA treatment significantly ameliorated renal fibrosis and related mechanisms, suggesting its use as a potential therapeutic agent for CKD development (Chen et al., 2020).

Safety And Hazards

Withaferin A should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRXOUCRJQVYJQ-CKNDUULBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Withaferin A

CAS RN

5119-48-2
Record name Withaferin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5119-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Withaferin A
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Withaferin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101088
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Record name Withaferin A
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name WITHAFERIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DO3QW4K5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,800
Citations
WV Berghe, L Sabbe, M Kaileh, G Haegeman… - Biochemical …, 2012 - Elsevier
… Withaferin A is compulsory. Therefore, a lot of effort was made to explore the intracellular effects of Withaferin A … on the molecular basis of the health-promoting potential of Withaferin A. …
Number of citations: 229 www.sciencedirect.com
T Behl, A Sharma, L Sharma, A Sehgal, G Zengin… - Biomedicines, 2020 - mdpi.com
Withaferin A (WA), a manifold studied, C28-steroidal lactone withanolide found in Withania somnifera. Given its unique beneficial effects, it has gathered attention in the era of modern …
Number of citations: 50 www.mdpi.com
R Mohan, H Hammers, P Bargagna-Mohan, X Zhan… - Angiogenesis, 2004 - Springer
… previously known natural product withaferin A. We show that withaferin A inhibits human umbilical vein … Withaferin A inhibits cell proliferation in HUVECs (IC50 ž 12 nM) at doses that are …
Number of citations: 415 link.springer.com
IC Lee, BY Choi - International journal of molecular sciences, 2016 - mdpi.com
… aberrations, indicating the antigenotoxic effect of withaferin-A [11]. A great deal of … withaferin-A. This mini-review addresses the biochemical basis of antitumor potential of withaferin-A…
Number of citations: 145 www.mdpi.com
Y Yu, A Hamza, T Zhang, M Gu, P Zou… - Biochemical …, 2010 - Elsevier
… In our preliminary study, we found that Withaferin A (WA) exhibited … of Withaferin A (WA) for Hsp90 inhibition and its use against pancreatic cancer. Our data suggest that Withaferin A …
Number of citations: 328 www.sciencedirect.com
ER Hahm, MB Moura, EE Kelley, B Van Houten… - PloS one, 2011 - journals.plos.org
Withaferin A (WA), a promising anticancer constituent of Ayurvedic medicinal plant Withania somnifera, inhibits growth of MDA-MB-231 and MCF-7 human breast cancer cells in culture …
Number of citations: 235 journals.plos.org
B Hassannia, E Logie, P Vandenabeele… - Biochemical …, 2020 - Elsevier
… of Withania somnifera leaves and roots (alternatively also called Ashwagandha or Indian ginseng in traditional Ayurvedic and Unani folk medicine) have identified Withaferin A (WA) as …
Number of citations: 87 www.sciencedirect.com
AR Straughn, SS Kakar - Journal of Ovarian Research, 2020 - Springer
… Interestingly, two independent research groups have discovered that Withaferin A (WFA), a steroidal lactone with anti-inflammatory and anti-tumorigenic properties, may bind to the viral …
Number of citations: 55 link.springer.com
SK Ku, JS Bae - Vascular pharmacology, 2014 - Elsevier
Withaferin A (WFA), an active compound from Withania somnifera, is widely researched for its anti-inflammatory, cardioactive and central nervous system effects. However, antiplatelet, …
Number of citations: 45 www.sciencedirect.com
J Lee, J Liu, X Feng, MA Salazar Hernández… - Nature medicine, 2016 - nature.com
… On the basis of the similarity between the gene expression profiles of celastrol and withaferin A, we tested the hypothesis that withaferin A would induce physiological responses similar …
Number of citations: 190 www.nature.com

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